2-Fluoro-6-methylquinoxaline
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Overview
Description
2-Fluoro-6-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylquinoxaline typically involves the condensation of 2-fluoroaniline with 2-methyl-1,2-diaminobenzene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the efficient formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring into dihydroquinoxalines, which are useful intermediates in organic synthesis.
Substitution: The fluorine atom in this compound can be substituted with other functional groups, such as amino or alkyl groups, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Fluoro-6-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylquinoxaline depends on its specific application In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function
Comparison with Similar Compounds
- 2-Fluoroquinoxaline
- 6-Methylquinoxaline
- 2,3-Dimethylquinoxaline
- 2-Chloro-6-methylquinoxaline
Comparison: 2-Fluoro-6-methylquinoxaline is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability, increased lipophilicity, and improved pharmacokinetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-6-methylquinoxaline |
InChI |
InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |
InChI Key |
LFINAGLIGXCVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)F |
Origin of Product |
United States |
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